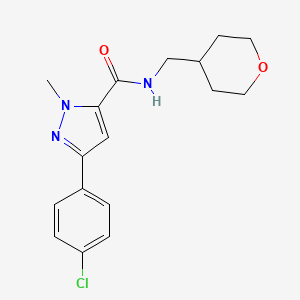

3-(4-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide

Description

Properties

Molecular Formula |

C17H20ClN3O2 |

|---|---|

Molecular Weight |

333.8 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-2-methyl-N-(oxan-4-ylmethyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C17H20ClN3O2/c1-21-16(17(22)19-11-12-6-8-23-9-7-12)10-15(20-21)13-2-4-14(18)5-3-13/h2-5,10,12H,6-9,11H2,1H3,(H,19,22) |

InChI Key |

ORNADXDTRVLKML-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NCC3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing pyrazole and related structures exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives of pyrazole can inhibit bacterial growth by targeting essential enzymes involved in peptidoglycan biosynthesis, such as MurB . This suggests that 3-(4-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide may possess similar antimicrobial efficacy.

Anti-inflammatory Potential

In silico studies have shown that related pyrazole derivatives can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The docking studies suggest that modifications in the pyrazole structure can enhance binding affinity to 5-LOX, indicating potential anti-inflammatory applications .

Antioxidant Properties

Compounds with a pyrazole scaffold have also been investigated for their antioxidant activities. The incorporation of various functional groups can modulate their ability to scavenge free radicals, thus contributing to their therapeutic profiles against oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazole derivatives against various bacterial strains. Among them, the compound structurally similar to 3-(4-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of cell wall synthesis enzymes .

Case Study 2: Inflammation Model

In another study, researchers tested the anti-inflammatory effects of a similar compound in a murine model of inflammation. The results showed a marked reduction in inflammatory markers and pain response when treated with the compound, supporting its potential use as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following table summarizes critical differences between the target compound and its analogues:

Physicochemical Properties

- Lipophilicity: The 4-chlorophenyl group (ClogP ~3.5) in the target compound increases lipophilicity vs. methoxyphenyl (ClogP ~2.8) or cyano-substituted analogues (ClogP ~2.2) .

- Solubility : The THP group’s oxygen atoms enhance aqueous solubility compared to purely aromatic substituents (e.g., 3a or 3b in ).

Critical Analysis of Structural Modifications

Chlorophenyl vs. Other Aromatic Groups :

- Chlorophenyl provides strong σ-hole interactions for target binding but may increase toxicity risks. Methoxyphenyl (e.g., ) offers electron-donating effects but reduces lipophilicity.

- Dual chlorophenyl groups (e.g., ) enhance receptor affinity but may compromise pharmacokinetics due to excessive hydrophobicity.

pyridylmethyl groups . Pyridylmethyl: Facilitates hydrogen bonding but increases metabolic lability .

Biological Activity

3-(4-Chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties, as well as its pharmacological potential.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 4-chlorophenyl group and a tetrahydro-2H-pyran moiety. The presence of these functional groups contributes to its biological activity.

Antifungal Activity

A study evaluated various pyrazole derivatives, including the target compound, for their antifungal properties against pathogenic strains. The results indicated that some derivatives exhibited significant antifungal activity against strains such as Candida albicans and Aspergillus niger. Specifically, the tested compounds showed Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL against Candida species, suggesting a promising antifungal profile .

Antitubercular Activity

The same study also assessed the activity against Mycobacterium tuberculosis H37Rv. The results demonstrated that certain derivatives had notable antitubercular effects, with IC50 values indicating effective inhibition of bacterial growth. This suggests potential for further development in treating tuberculosis .

Anticancer Activity

Research has indicated that pyrazole derivatives can inhibit various cancer cell lines. For instance, compounds similar to 3-(4-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide were tested against human tumor cell lines such as HeLa and HCT116. Some derivatives exhibited IC50 values in the low micromolar range (approximately 0.5–1.5 µM), indicating strong antiproliferative effects .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the pyrazole moiety interacts with specific biological targets such as enzymes involved in cellular signaling pathways. For instance, pyrazole compounds are known to inhibit cyclooxygenase enzymes (COX), which are implicated in inflammation and cancer progression .

Case Studies

- Antifungal Study : A series of experiments conducted on synthesized pyrazole derivatives showed that modifications in the substituents significantly influenced antifungal potency. The most active compounds were those with electron-withdrawing groups at the para position of the phenyl ring .

- Antitubercular Study : In vitro testing revealed that certain derivatives demonstrated bactericidal activity against drug-resistant strains of Mycobacterium tuberculosis. These findings highlight the potential for developing new antitubercular agents based on this scaffold .

- Anticancer Study : A recent investigation into the anticancer properties of pyrazole derivatives found that they induced apoptosis in cancer cells via mitochondrial pathways, suggesting their utility as chemotherapeutic agents .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 3-(4-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide?

The synthesis typically involves a multi-step process starting with the construction of the pyrazole core. Key steps include:

- Condensation reactions to introduce the 4-chlorophenyl group at position 3 of the pyrazole ring.

- N-methylation at position 1 using methyl iodide or dimethyl sulfate under basic conditions.

- Carboxamide formation via coupling of the pyrazole-5-carboxylic acid intermediate with tetrahydro-2H-pyran-4-ylmethanamine, often using coupling agents like EDCI or HATU in solvents such as DMF or acetonitrile .

Optimization of reaction efficiency can involve adjusting solvent polarity (e.g., DMSO vs. acetonitrile), temperature, and catalyst loading.

Basic: What spectroscopic and crystallographic techniques are essential for confirming the structural identity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify substituent positions and stereochemistry. For example, the methyl group at position 1 appears as a singlet near δ 3.2–3.5 ppm, while the tetrahydro-2H-pyran-4-ylmethyl group shows characteristic splitting patterns .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 363.14).

- X-ray Crystallography: Single-crystal X-ray diffraction provides absolute configuration validation. A monoclinic crystal system (space group P21/c) with unit cell parameters a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å, and β = 92.003° has been reported for structurally analogous pyrazole-carboxamides .

Advanced: How can researchers optimize reaction yields when introducing the tetrahydro-2H-pyran-4-ylmethyl moiety during carboxamide formation?

Yield optimization strategies include:

- Solvent Screening: Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates.

- Catalyst Selection: Using HATU instead of EDCI improves coupling efficiency by reducing racemization.

- Temperature Control: Maintaining temperatures below 0°C during amine activation minimizes side reactions.

- Purification Techniques: Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Advanced: How should contradictory biological activity data for this compound be analyzed across different in vitro models?

Contradictions in biological data (e.g., varying IC₅₀ values in cytotoxicity assays) can arise from:

- Assay Conditions: Differences in cell lines, serum concentrations, or incubation times. Standardizing protocols (e.g., using MTT assays with 48-hour exposure) reduces variability.

- Solubility Limitations: Poor solubility in aqueous buffers may lead to inconsistent dosing. Use of co-solvents (e.g., DMSO ≤0.1%) or nanoformulation improves reproducibility.

- Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) clarifies pharmacophore contributions .

Advanced: What computational approaches are recommended to predict the binding affinity of this compound to biological targets?

- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., kinases or GPCRs). The pyrazole core and carboxamide group often exhibit hydrogen bonding with active-site residues.

- Molecular Dynamics (MD) Simulations: Simulations in explicit solvent (e.g., TIP3P water) over 100 ns assess stability of ligand-receptor complexes.

- Free Energy Perturbation (FEP): Quantifies binding energy changes upon structural modifications, guiding lead optimization .

Basic: What stability considerations are critical for storing and handling this compound?

- Light Sensitivity: Store in amber vials at −20°C to prevent photodegradation of the chlorophenyl group.

- Moisture Sensitivity: Desiccate to avoid hydrolysis of the carboxamide bond.

- Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition above 200°C, indicating room-temperature stability for short-term use .

Advanced: How can researchers design SAR studies to explore the pharmacological potential of this compound?

Key modifications for SAR include:

- Pyrazole Substituents: Varying the 4-chlorophenyl group (e.g., 4-fluoro, 4-bromo) to assess electronic effects.

- Tetrahydro-2H-pyran Modifications: Replacing the pyran ring with cyclohexane or piperidine to evaluate steric impacts.

- Carboxamide Linker: Introducing methyl or ethyl spacers between the pyrazole and tetrahydro-2H-pyran groups.

Biological evaluation should include kinase inhibition assays and in vivo pharmacokinetic profiling .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antiproliferative Activity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR, VEGFR2).

- Cytotoxicity: Lactate dehydrogenase (LDH) release assay in normal cell lines (e.g., HEK293) .

Advanced: What strategies mitigate off-target effects observed in cellular assays?

- Proteome-Wide Profiling: Use affinity chromatography coupled with LC-MS/MS to identify non-target binding proteins.

- Selectivity Screening: Test against panels of related enzymes (e.g., 50+ kinases) to identify selectivity windows.

- Metabolite Identification: LC-HRMS identifies reactive metabolites that may cause toxicity .

Advanced: How can researchers validate the metabolic stability of this compound in preclinical models?

- In Vitro Liver Microsomes: Incubate with human or rat liver microsomes to measure half-life (t₁/₂) and intrinsic clearance (CLint).

- CYP450 Inhibition Screening: Assess inhibition of CYP3A4, CYP2D6, etc., using fluorogenic substrates.

- In Vivo Pharmacokinetics: Administer intravenously/orally to rodents and quantify plasma levels via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.